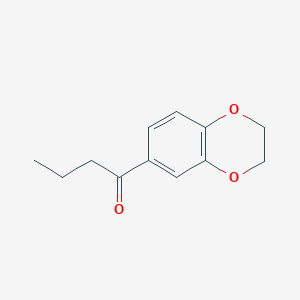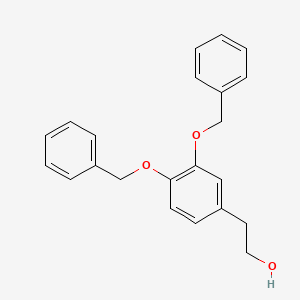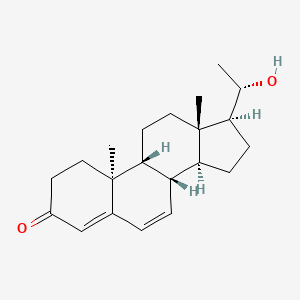
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone
Vue d'ensemble
Description
The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, and 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide was achieved by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringCC(N)c1ccc2OCCOc2c1 . The InChI key for the compound is ABUSRLBOAUOYSM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.1846 . It is a solid at room temperature . The compound’s InChI code is1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Applications :
- Synthesized derivatives of 1,4-benzodioxane have shown biofilm inhibitory action against bacteria like Escherichia coli and Bacillus subtilis, along with moderate cytotoxicity (Abbasi et al., 2020).
- N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).
- Compounds with the 1,4-benzodioxin ring have shown inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting their use in treating inflammatory ailments (Abbasi et al., 2017).
Potential in Drug Synthesis :
- Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized, showing anticonvulsant activity (Arustamyan et al., 2019).
- Synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit has shown anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).
Therapeutic Applications :
- Derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
- Certain compounds have shown inhibitory activities against α-glucosidase enzyme, indicating their potential use in type-2 diabetes treatments (Abbasi et al., 2023).
Mécanisme D'action
Target of Action
The primary targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play key roles in signal transduction, protein folding, protein degradation, and morphological evolution.
Mode of Action
It is believed to interact with its targets (hsp 90-beta and hsp 90-alpha) and induce changes in their function
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWZTOLEGWPAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387848 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29668-47-1 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)




![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)




![{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid](/img/structure/B3025427.png)
